molecular formula C12H12F2N4 B8380840 8-(3,4-Difluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

8-(3,4-Difluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B8380840
M. Wt: 250.25 g/mol
InChI Key: QFRFDEBXOIRYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4-Difluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a useful research compound. Its molecular formula is C12H12F2N4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(3,4-Difluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,4-Difluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-(3,4-Difluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Molecular Formula

C12H12F2N4

Molecular Weight

250.25 g/mol

IUPAC Name

8-(3,4-difluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C12H12F2N4/c13-9-4-3-7(6-10(9)14)8-2-1-5-18-11(8)16-12(15)17-18/h3-4,6,8H,1-2,5H2,(H2,15,17)

InChI Key

QFRFDEBXOIRYPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC(=NN2C1)N)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-(3,4-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (prepared in analogy to example 66a-c, 500 mg, 2.03 mmol) in methanol (60 mL) and THF (30 mL) magnesium (395 mg, 16.2 mmol) and iodine (3 mg) were added. After 1.5 hours at room temperature further magnesium (395 mg, 16.2 mmol) was added and the reaction mixture was stirred at 50° C. for 1 hour. Further magnesium (148 mg, 6.09 mmol) was added again and stirred at room temperature for 4 hours. The solvent was evaporated, the residue was dissolved in THF and dried over Na2SO4. The solvent was evaporated and the residue was purified by flash chromatography (silica gel, 100 g, 0% to 15% MeOH/NH3 (9:1) in dichloromethane, 45 minutes). The title compound was obtained as white solid (226 mg, 45%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
395 mg
Type
reactant
Reaction Step Two
Quantity
148 mg
Type
reactant
Reaction Step Three

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